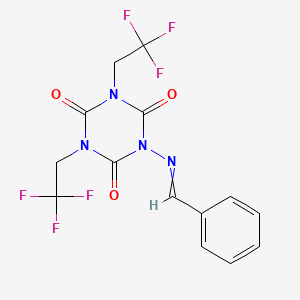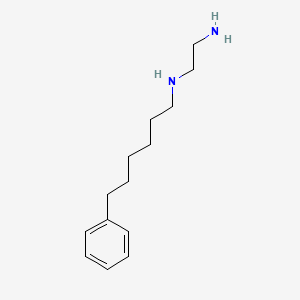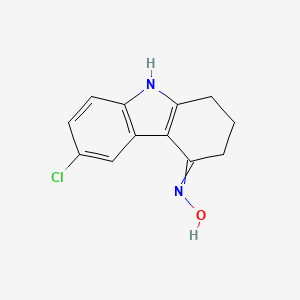
2-(6-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a versatile chemical compound with a molecular formula of C15H21N3O and a molecular weight of 259.35 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a cyclobutylamino group. It is known for its high reactivity and selectivity, making it valuable for advanced research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions.
Attachment of the Cyclobutylamino Group: The cyclobutylamino group is attached via amination reactions.
Formation of the Carbaldehyde Group: The carbaldehyde group is introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can modify the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(6-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(6-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation, with ongoing research aiming to elucidate these mechanisms in detail .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-carboxamide share structural similarities with 2-(6-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde.
Pyridine Derivatives: Pyridine-3-carboxaldehyde and 2-amino-4-(1-piperidine)pyridine are similar in structure and reactivity.
Uniqueness
What sets this compound apart is its unique combination of the piperidine and pyridine rings with the cyclobutylamino group. This structure imparts distinct reactivity and selectivity, making it particularly valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C15H21N3O |
|---|---|
Molekulargewicht |
259.35 g/mol |
IUPAC-Name |
2-[6-(cyclobutylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H21N3O/c19-11-18-9-2-1-6-14(18)12-7-8-15(16-10-12)17-13-4-3-5-13/h7-8,10-11,13-14H,1-6,9H2,(H,16,17) |
InChI-Schlüssel |
QKINPUHQQQSHSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C2=CN=C(C=C2)NC3CCC3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B11819811.png)
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate](/img/structure/B11819813.png)
![3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)
![3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11819825.png)
![N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine](/img/structure/B11819827.png)


![4-amino-6-oxo-6-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-3-(2,4,5-trifluorophenyl)hexanoic acid](/img/structure/B11819858.png)



![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11819868.png)
![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)

